molecular formula C11H9ClN2S B1519441 2-(Benzylsulfanyl)-6-chloropyrazine CAS No. 33870-91-6

2-(Benzylsulfanyl)-6-chloropyrazine

Cat. No.: B1519441
CAS No.: 33870-91-6
M. Wt: 236.72 g/mol
InChI Key: HOHVCKHYQZOUPV-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-chloropyrazine is a useful research compound. Its molecular formula is C11H9ClN2S and its molecular weight is 236.72 g/mol. The purity is usually 95%.
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Biological Activity

2-(Benzylsulfanyl)-6-chloropyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological significance, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a benzylthio group and a chlorine atom at the 6-position. Its structural formula can be represented as follows:

C9H8ClN2S\text{C}_9\text{H}_8\text{ClN}_2\text{S}

This structure is critical for its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole containing similar substituents have shown effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound 2j0.23E. coli
Compound 2d0.23Bacillus cereus
Compound 2k0.35Listeria monocytogenes

These findings suggest that the presence of the benzylthio group may enhance the antimicrobial efficacy of the compound through effective binding to bacterial enzymes or receptors .

Antiviral Activity

The compound's antiviral potential has also been explored, particularly against HIV-1. Similar compounds with chlorinated and alkylthio substitutions have demonstrated potent activity against wild-type and mutant strains of HIV-1, with some showing picomolar activity in cellular assays.

Table 2: Antiviral Activity Against HIV-1

CompoundIC50 (nM)Target Virus
2-Cl-6-F-S-DABOs<1HIV-1

The mechanism of action appears to involve inhibition of viral reverse transcriptase, which is crucial for viral replication .

Anticancer Activity

In vitro studies have reported that related compounds exhibit anticancer properties against various human cancer cell lines. For example, compounds derived from similar structures have been tested against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells, showing moderate to high inhibitory effects.

Table 3: Anticancer Activity Against Human Cell Lines

CompoundIC50 (µM)Cancer Cell Line
Compound A10MDA-MB-231
Compound B5SK-Hep-1

These results indicate that structural modifications can significantly influence the anticancer activity of pyrazine derivatives .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of benzothiazole derivatives, several compounds were identified as potent inhibitors of T-cell proliferation, with IC50 values in the nanomolar range. The study highlighted the importance of specific substitutions on the benzothiazole ring for enhancing biological activity .

Another case involved the evaluation of a series of heteroaryl compounds that demonstrated broad-spectrum antimicrobial activity, reinforcing the potential utility of similar structures in drug development .

Properties

IUPAC Name

2-benzylsulfanyl-6-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-6-13-7-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHVCKHYQZOUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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